molecular formula C14H17F3N6O2S B6473860 N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640880-93-7

N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6473860
CAS No.: 2640880-93-7
M. Wt: 390.39 g/mol
InChI Key: NDXDRMDPUZCARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a bicyclic heterocyclic core ([1,2,4]triazolo[4,3-b]pyridazine) substituted with a trifluoromethyl group at position 2. This core is linked to a piperidin-3-yl moiety, which is further functionalized with a cyclopropanesulfonamide group. Key structural features include:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in medicinal chemistry for optimizing pharmacokinetics .
  • Cyclopropanesulfonamide: A rigid sulfonamide group that may act as a hydrogen bond acceptor/donor, often associated with enzyme inhibition (e.g., kinase targets) .

This compound likely belongs to a class of kinase inhibitors or enzyme modulators, as suggested by structural analogs in patent literature .

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O2S/c15-14(16,17)13-19-18-11-5-6-12(20-23(11)13)22-7-1-2-9(8-22)21-26(24,25)10-3-4-10/h5-6,9-10,21H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXDRMDPUZCARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Cores

  • Triazolopyridazine (Target) : Combines electron-deficient triazole and pyridazine rings, favoring interactions with ATP-binding pockets in kinases .
  • Imidazo-pyrrolo-pyrazine () : A planar, fused heterocycle capable of intercalating into DNA or binding hydrophobic enzyme pockets.

Substituent Effects

  • Trifluoromethyl vs. Cyano (): Both are electron-withdrawing, but cyano groups may improve solubility due to higher polarity.
  • Piperidine vs. Cyclopentane () : Piperidine offers conformational flexibility, while cyclopentane enforces rigidity, possibly affecting target engagement.

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to nitro-substituted analogs (e.g., ) .
  • Solubility : Piperidine and cyclopropanesulfonamide in the target compound may enhance aqueous solubility relative to cyclopentane-based analogs ().
  • Target Selectivity : The triazolopyridazine core’s compact size may confer selectivity for kinases with smaller active sites, whereas bulkier cores (e.g., ) might target larger binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.